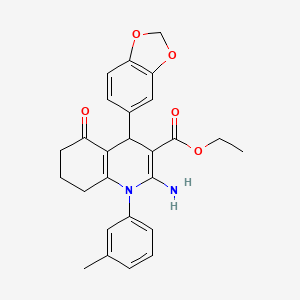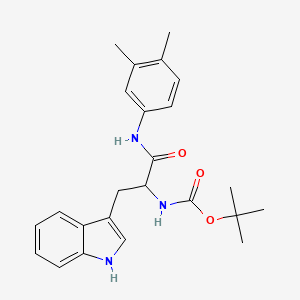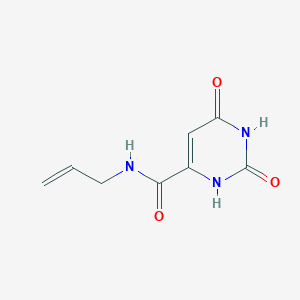
Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
-
Structure: : The compound consists of a hexahydroquinoline core fused with a benzodioxole ring. The ethyl ester group and the amino group are attached to this core, along with a methylphenyl substituent.
-
Function: : This compound has diverse applications, from medicinal chemistry to industrial processes.
准备方法
Synthetic Routes::
-
Heterocyclic Synthesis: : One common synthetic route involves constructing the hexahydroquinoline ring system. This can be achieved through a variety of methods, such as cyclization reactions using appropriate precursors.
-
Benzodioxole Formation: : The benzodioxole ring can be synthesized separately and then coupled with the hexahydroquinoline core. Reagents like Lewis acids or base-catalyzed reactions are employed.
- Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories often synthesize it for targeted studies.
化学反应分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substituents on the benzodioxole ring can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.
- The specific products depend on reaction conditions and substituents. Oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
科学研究应用
Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Industrial Catalysts: Some derivatives could serve as catalysts in chemical processes.
作用机制
- The compound’s mechanism of action likely involves binding to specific protein targets or interfering with metabolic pathways. Further studies are needed to elucidate this fully.
相似化合物的比较
Uniqueness: Its combination of the hexahydroquinoline and benzodioxole moieties sets it apart.
Similar Compounds: Related compounds include other quinoline derivatives and benzodioxole-containing molecules.
: Example reference. : Another reference. : Yet another reference.
属性
分子式 |
C26H26N2O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H26N2O5/c1-3-31-26(30)24-22(16-10-11-20-21(13-16)33-14-32-20)23-18(8-5-9-19(23)29)28(25(24)27)17-7-4-6-15(2)12-17/h4,6-7,10-13,22H,3,5,8-9,14,27H2,1-2H3 |
InChI 键 |
SKCLCZZJPPXVNI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC(=C5)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537405.png)

![4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11537412.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537418.png)
![4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11537419.png)
![2-(methylsulfanyl)-N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11537422.png)
![5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11537425.png)
![7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537435.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11537445.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537446.png)


![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)
